Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Brand Name: Vulcanchem
CAS No.: 56913-55-4
VCID: VC21398197
InChI: InChI=1S/C36H40N2O8/c1-9-43-33(39)29-21(5)37(22(6)30(29)34(40)44-10-2)27-17-13-25(14-18-27)26-15-19-28(20-16-26)38-23(7)31(35(41)45-11-3)32(24(38)8)36(42)46-12-4/h13-20H,9-12H2,1-8H3
SMILES: CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=C(C(=C4C)C(=O)OCC)C(=O)OCC)C)C
Molecular Formula: C36H40N2O8
Molecular Weight: 628.7g/mol

Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

CAS No.: 56913-55-4

Cat. No.: VC21398197

Molecular Formula: C36H40N2O8

Molecular Weight: 628.7g/mol

* For research use only. Not for human or veterinary use.

Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) - 56913-55-4

Specification

CAS No. 56913-55-4
Molecular Formula C36H40N2O8
Molecular Weight 628.7g/mol
IUPAC Name diethyl 1-[4-[4-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Standard InChI InChI=1S/C36H40N2O8/c1-9-43-33(39)29-21(5)37(22(6)30(29)34(40)44-10-2)27-17-13-25(14-18-27)26-15-19-28(20-16-26)38-23(7)31(35(41)45-11-3)32(24(38)8)36(42)46-12-4/h13-20H,9-12H2,1-8H3
Standard InChI Key MYAAGCNPJREQBZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=C(C(=C4C)C(=O)OCC)C(=O)OCC)C)C
Canonical SMILES CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=C(C(=C4C)C(=O)OCC)C(=O)OCC)C)C

Introduction

Structure and Identification

Molecular Characteristics

Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is characterized by a biphenyl core with two pyrrole rings attached at the 4 and 4' positions. The molecular formula is C₃₆H₄₀N₂O₈, with a molecular weight of 628.7114 g/mol . The compound features two 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate moieties, each containing two ethyl ester groups, connected through a biphenyl linker. This arrangement creates a symmetrical molecule with a distinctive electronic distribution.

The structural identification of this compound is facilitated by its InChI string: InChI=1/C36H40N2O8/c1-9-43-33(39)29-21(5)37(22(6)30(29)34(40)44-10-2)27-17-13-25(14-18-27)26-15-19-28(20-16-26)38-23(7)31(35(41)45-11-3)32(24(38)8)36(42)46-12-4/h13-20H,9-12H2,1-8H3 . This string provides a complete representation of the molecular structure, including atom connectivity and stereochemical information.

Physical Properties

The compound exhibits several notable physical characteristics that influence its behavior in various experimental conditions. Table 1 summarizes the key physical properties of Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate).

Table 1: Physical Properties of Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

PropertyValueReference
Molecular Weight628.7114 g/mol
Density1.19 g/cm³
Melting Point215-218°C
Boiling Point688.4°C at 760 mmHg
Flash Point370.1°C
Vapor Pressure8.38E-19 mmHg at 25°C

These physical characteristics indicate that the compound is a solid at room temperature with relatively high thermal stability, as evidenced by its elevated melting and boiling points. The extremely low vapor pressure suggests minimal volatility under standard conditions, which impacts its handling and storage requirements.

Synthetic Methodologies

Classical Synthesis Approaches

The synthesis of Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves multiple steps, combining biphenyl formation with pyrrole synthesis. One common approach for constructing the biphenyl core utilizes Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, creating the essential biphenyl scaffold .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Reactivity and Chemical Properties

Structure-Reactivity Relationships

Ester Functionality

The four ethyl ester groups in Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) represent potential sites for hydrolysis and transesterification reactions. These functional groups can undergo nucleophilic acyl substitution, providing pathways for derivatization and functional group modification. The ester hydrolysis would yield the corresponding tetracarboxylic acid, which could serve as a precursor for various amides and other carboxylic acid derivatives.

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